molecular formula C10H16 B1212284 (-)-Camphene CAS No. 5794-04-7

(-)-Camphene

Cat. No.: B1212284
CAS No.: 5794-04-7
M. Wt: 136.23 g/mol
InChI Key: CRPUJAZIXJMDBK-BDAKNGLRSA-N
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Description

(-)-Camphene: is a bicyclic monoterpene that is naturally occurring in various essential oils, including those of coniferous trees. It is a colorless crystalline solid with a characteristic pungent odor. This compound is used in the synthesis of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Pinene: One common synthetic route involves the isomerization of alpha-pinene or beta-pinene under acidic conditions. This reaction typically uses catalysts such as sulfuric acid or aluminum chloride.

    From Camphor: Another method involves the reduction of camphor using reagents like lithium aluminum hydride or sodium borohydride.

Industrial Production Methods: Industrial production of (-)-Camphene often involves the catalytic isomerization of alpha-pinene derived from turpentine oil. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Camphene can undergo oxidation reactions to form camphor and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction of this compound can yield isobornyl derivatives using reagents like lithium aluminum hydride.

    Substitution: Halogenation reactions can occur, where this compound reacts with halogens such as chlorine or bromine to form halogenated camphene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Halogenation: Chlorine gas in the presence of light or a catalyst.

Major Products:

    Oxidation: Camphor, camphene hydroperoxide.

    Reduction: Isobornyl derivatives.

    Halogenation: Chlorocamphene, bromocamphene.

Scientific Research Applications

Chemistry:

  • Used as a starting material in the synthesis of various organic compounds.
  • Acts as a chiral building block in asymmetric synthesis.

Biology:

  • Investigated for its antimicrobial properties against various bacterial and fungal strains.
  • Studied for its potential anti-inflammatory effects.

Medicine:

  • Explored for its use in the formulation of pharmaceuticals, particularly in the treatment of respiratory conditions.

Industry:

  • Widely used in the fragrance industry for the production of perfumes and colognes.
  • Utilized in the flavor industry to impart a woody, earthy aroma to food products.

Mechanism of Action

The mechanism of action of (-)-Camphene involves its interaction with various molecular targets, including enzymes and receptors. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

Comparison with Similar Compounds

    Alpha-Pinene: Another bicyclic monoterpene with similar structural features but different chemical reactivity.

    Beta-Pinene: Similar to alpha-pinene but with a different arrangement of the double bond.

    Camphor: An oxygenated derivative of camphene with distinct chemical properties.

Uniqueness:

  • (-)-Camphene is unique due to its specific stereochemistry, which imparts distinct olfactory and chemical properties.
  • Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPUJAZIXJMDBK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@H](C2)C1=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046538
Record name (-)-Camphene
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5794-04-7
Record name l-Camphene
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Record name (-)-Camphene
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Record name Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1S,4R)-
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Record name (-)-Camphene
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Record name (1S)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
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Record name CAMPHENE, (-)-
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Synthesis routes and methods I

Procedure details

Total cholesterol, triglyceride and glucose levels in the serum were measured twice for each using a commercially available kit (Bio Clinical system), and insulin level was measured by ELISA using a mouse insulin kit (Shibayaki, Japan). Lipids were extracted from the liver tissue according to Folch et al.'s method. After adding 1 mL of distilled water to 0.25 g of liver tissue, the liver tissue was homogenized using a Polytron homogenizer (IKA-Werke GmbH & Co., Ultra-Turrax, Staufen, Germany). After adding 5 mL of chloroform:methanol solution (2:1, v/v) to the homogenate and mixing well, the mixture was centrifuged at 1000×g for 10 minutes. After adding 2 mL of chloroform:methanol solution (2:1, v/v) again to the supernatant, the same procedure was repeated to completely separate the lipid components of the liver. After adding 3 mL of chloroform:methanol:0.05% CaCl2 (3:48:47, v/v/v) solution to the remaining pellets and mixing well for 1 minute, followed by centrifugation at 1000×g for 10 minutes, the resulting pellets were completely dried with nitrogen gas. The dried lipids were dissolved in 1 mL of methanol and then analyzed. The same kit (Bio Clinical system) as the one used for the serum analysis was used to measure the triglyceride level of the liver tissue.
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Synthesis routes and methods II

Procedure details

An emulsion of camphene in surfactant solution was prepared as in Example 1 (substituting camphene for ibuprofen). The hot camphene emulsion was pumped (peristaltic pump) at 6 lhr−1 through a cooled coil, to reduce the emulsion temperature to 20° C., then fed directly into a continuous sonication vessel (approximately 30 ml sonicated volume) fitted with a high intensity sonic probe (500 w). Two samples were collected. The first was untreated and the second was cooled rapidly in ice/water. The flow rate was then reduced to 2 lhr−1 and two samples collected and treated as above.
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Synthesis routes and methods III

Procedure details

3.3-Dimethylbicyclo-[2.2.1]-heptane-2-carboxylic acid, further to be called camphenic acid, has been described in Bull. Soc. Chim. France 1972 (no. 12) pages 4770-4777, as an intermediate in the synthesis of the corresponding alcohol. Further the synthesis of this compound has been described in Monatshefte fur Chemie 107, page 945 (1976), wherein is stated that it is an important starting material for the preparation of e.g. bicyclic fragrances. In Nippon Kagaku Zasshi 85, pages 593-597 (1964) it is stated that e.g. camphenic acid can be obtained by oxidation of camphene by peracids; see Chem. Abstr. 62, 11858c (1965).
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bicyclic
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (-)-camphene?

A1: The molecular formula of this compound is C10H16, and its molecular weight is 136.23 g/mol.

Q2: Is there any available spectroscopic data on this compound?

A2: Yes, researchers frequently employ gas chromatography-mass spectrometry (GC-MS) to analyze this compound and other volatile compounds in essential oils. [, , , , , , , , ]

Q3: What materials are compatible with this compound?

A3: this compound is often used in conjunction with biodegradable polyesters. In a study on air-filled polymeric microcapsules, this compound served as a solvent for the polyester, facilitating the formation of a polymeric wall during microcapsule production. []

Q4: How is this compound used in the production of other compounds?

A4: this compound can be isomerized to produce other valuable compounds. One study demonstrated the use of turpentine, rich in α-pinene and camphene, as a raw material for synthesizing camphor. Fractional distillation followed by isomerization of the α-pinene and camphene fractions yielded camphor with comparable conversion rates to commercial processes. []

Q5: How do structural modifications of this compound affect its biological activity?

A5: Researchers have synthesized derivatives of this compound to explore their anti-tuberculosis activity. Specifically, modifications to this compound led to the discovery of three derivatives that exhibited promising activity against multidrug-resistant Mycobacterium tuberculosis at acidic pH, synergy with the anti-tuberculosis drug pyrazinamide, and low cytotoxicity. []

Q6: Are there any challenges associated with the stability of this compound?

A6: One study found that this compound, along with tricyclene, presented challenges in the industrial production of air-filled polymeric microcapsules due to their melting points above 30°C. [] This highlights the need to consider stability and formulation strategies when working with this compound.

Q7: What is the environmental fate of toxaphene, a pesticide containing chlorinated camphenes?

A7: Toxaphene, now banned due to its environmental persistence and toxicity, serves as a reminder of the potential long-term effects of chlorinated camphenes. Research has shown that toxaphene persists in the environment, accumulating in the Arctic even after its ban. [] This highlights the importance of understanding the environmental impact and degradation pathways of compounds containing this compound.

Q8: Are there any alternatives to this compound in specific applications?

A8: In the production of air-filled polymeric microcapsules, researchers explored cyclooctane and cyclohexane as alternatives to this compound due to their wider liquid temperature range. These alternatives improved production yields and acoustic attenuation. [] This illustrates the potential for finding suitable substitutes for this compound depending on the desired application.

Q9: What tools are available for studying this compound and related compounds?

A9: Researchers utilize various analytical methods, including GC-MS [, , , , , , , , ], dynamic headspace sampling coupled with thermal desorption-GC-MS [], and proton transfer reaction-mass spectrometry (PTR-MS) []. These methods allow for the identification, quantification, and characterization of this compound and its derivatives in complex mixtures, enabling further research and development.

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